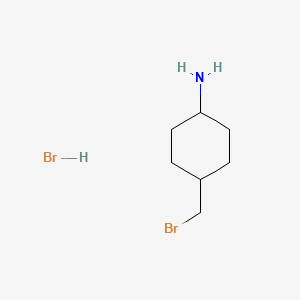![molecular formula C9H16ClNO3 B6607839 methyl 4-(aminomethyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylate hydrochloride CAS No. 2839144-23-7](/img/structure/B6607839.png)
methyl 4-(aminomethyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(aminomethyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylate hydrochloride (MAM-7-OC-HCl) is an organic compound with a chemical formula of C9H17ClN2O3. It is a white crystalline powder that is soluble in water and ethanol. MAM-7-OC-HCl is a versatile compound that is used in a variety of scientific research applications. It has been studied for its biochemical and physiological effects, and has been found to have a wide range of advantages and limitations for laboratory experiments.
Applications De Recherche Scientifique
Methyl 4-(aminomethyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylate hydrochloride has a wide range of applications in scientific research. It has been used as a model compound for studying enzyme-catalyzed reactions, as a substrate for studying the mechanism of action of enzymes, and as a model compound for studying enzyme inhibition. It has also been used to study the structure and function of proteins, and as a tool for studying the structure-activity relationship of drugs. Additionally, it has been used in the study of the mechanism of action of drugs and the development of new drugs.
Mécanisme D'action
Methyl 4-(aminomethyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylate hydrochloride is an inhibitor of enzymes involved in the metabolism of nucleic acids. It inhibits the enzyme thymidylate synthase, which is involved in the synthesis of thymidine monophosphate, an essential component of DNA. It also inhibits the enzyme dihydrofolate reductase, which is involved in the synthesis of tetrahydrofolate, an essential component of the folate cycle. By inhibiting these enzymes, this compound can interfere with the synthesis of DNA and thus inhibit the growth of cells.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, to reduce inflammation, to inhibit the formation of blood clots, and to reduce the risk of stroke. Additionally, it has been found to reduce the risk of cardiovascular disease, to reduce the risk of type 2 diabetes, and to reduce the risk of obesity.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 4-(aminomethyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylate hydrochloride has a number of advantages for laboratory experiments. It is a relatively inexpensive compound, and it is easy to synthesize and purify. Additionally, it is a stable compound, which makes it suitable for long-term storage. However, there are some limitations to using this compound in laboratory experiments. It has a relatively low solubility in water, which can limit its use in certain types of experiments. Additionally, it can be toxic in high concentrations, and its effects can vary depending on the concentration used.
Orientations Futures
Methyl 4-(aminomethyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylate hydrochloride has a wide range of potential future directions. It could be used to study the structure-activity relationship of drugs, as a tool for drug discovery and development, and as a tool for studying enzyme inhibition. Additionally, it could be used to study the mechanism of action of drugs, as a tool for studying the structure and function of proteins, and as a tool for studying the biochemistry and physiology of cells. Finally, it could be used to study the effects of environmental toxins on cells and to develop new drugs for the treatment of cancer and other diseases.
Méthodes De Synthèse
Methyl 4-(aminomethyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylate hydrochloride is synthesized by the reaction of 4-(aminomethyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylic acid with hydrochloric acid. The reaction is carried out in a two-step process, first with the acid and then with the hydrochloric acid. First, the acid is reacted with a base such as sodium hydroxide to form the amine salt of the acid. The amine salt is then reacted with hydrochloric acid to form the hydrochloride salt of the acid. The reaction is carried out at a temperature of approximately 80°C and the product is purified by recrystallization.
Propriétés
IUPAC Name |
methyl 4-(aminomethyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3.ClH/c1-12-7(11)9-4-2-8(6-10,13-9)3-5-9;/h2-6,10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFMXDOOXZIQHAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCC(O1)(CC2)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
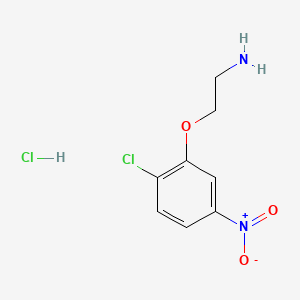


![tert-butyl N-[(tert-butoxy)carbonyl]-N-[(2-cyano-1,3-thiazol-4-yl)methyl]carbamate](/img/structure/B6607783.png)
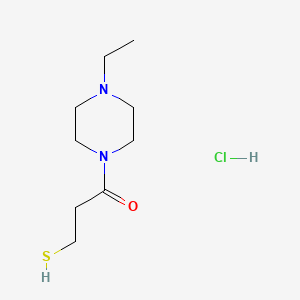
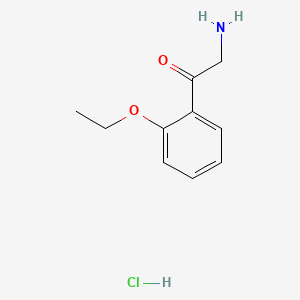

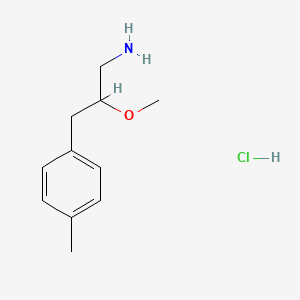

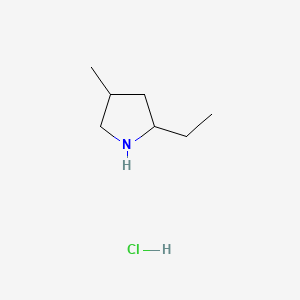
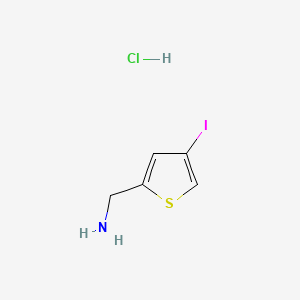
![2-[(5-bromopyridin-3-yl)oxy]ethan-1-amine dihydrochloride](/img/structure/B6607844.png)
![tert-butyl N-{2-[(ethoxysulfonyl)amino]ethyl}carbamate](/img/structure/B6607848.png)
